1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone is a heterocyclic compound belonging to the class of [, , ]triazolo[4,3-b]pyridazines. This class of compounds has demonstrated a wide range of biological activities and has been explored as potential therapeutic agents for various diseases.
Synthesis Analysis
Formation of the [, , ]triazolo[4,3-b]pyridazine core: This can be achieved by reacting 3-chloro-6-hydrazinopyridazine with an appropriate one-carbon cyclizing reagent [].
Introduction of the piperazine moiety: The [, , ]triazolo[4,3-b]pyridazine core can be reacted with N-Boc-piperazine to introduce the piperazine ring.
Molecular Structure Analysis
The compound contains a [, , ]triazolo[4,3-b]pyridazine core fused to a piperazine ring. This piperazine is further linked to a 2-(2-chlorophenoxy)ethanone moiety. Structural analysis using techniques like NMR spectroscopy, X-ray crystallography, and computational modeling could provide a detailed understanding of its three-dimensional structure, bond lengths, bond angles, and conformation.
Applications
While specific applications of "1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone" are not available, the broader class of [, , ]triazolo[4,3-b]pyridazine derivatives has been studied for:
Antiproliferative Activity: Some [, , ]triazolo[4,3-b]pyridazine derivatives have demonstrated antiproliferative activity against endothelial and tumor cells [].
MET Kinase Inhibition: Triazolopyridazine derivatives have shown potent and selective inhibition of MET kinase, a target for cancer therapy [].
Bromodomain and Extra-Terminal (BET) Inhibition: Bivalent [, , ]triazolo[4,3-b]pyridazine compounds have been investigated as BET inhibitors, targeting c-Myc downregulation and exhibiting tumor growth inhibition [].
Compound Description: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one, also known as AZD5153, is a bivalent bromodomain and extraterminal inhibitor. [] It was developed and optimized for its potency against BRD4 and for improved physical properties. [] AZD5153 demonstrates excellent pharmacokinetic properties and high potency both in vitro and in vivo. [] Notably, it effectively downregulates c-Myc expression and inhibits tumor growth in xenograft studies. [] The enhanced potency of this series is attributed to bivalent binding, and there's a clear correlation observed between BRD4 activity and cellular potency. []
Relevance: AZD5153 shares a significant structural similarity with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone. Both compounds feature a [, , ]triazolo[4,3-b]pyridazin-6-yl moiety linked to a piperazine ring. The major difference lies in the substituents on the piperazine ring and the presence of a phenoxy ethyl group in AZD5153.
Relevance: Although SAR125844 belongs to a different class of inhibitors compared to 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone, both share the common core structure of a [, , ]triazolo[4,3-b]pyridazine ring system. This highlights the versatility of this chemical scaffold in targeting different biological targets.
Compound Description: This series of compounds was designed as potential antiproliferative agents. [] The compounds were synthesized by replacing the benzamidine moiety in N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides with a [, , ]triazolo[4,3-b]pyridazine-6-yl group. [] This modification resulted in the loss of thrombin inhibitory and fibrinogen receptor antagonistic activities, but the ester forms of these derivatives showed promising inhibition of endothelial and tumor cell proliferation. []
Relevance: These compounds are structurally related to 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone by the presence of the [, , ]triazolo[4,3-b]pyridazin-6-yl scaffold. The difference lies in the linkage to the core scaffold, with the related compounds utilizing an oxymethyl linker as opposed to the piperazinyl linker in the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.